Ibufenac

描述

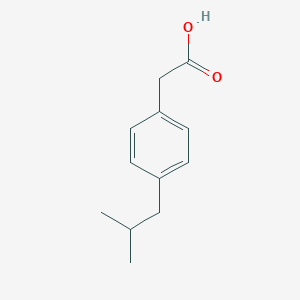

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)7-10-3-5-11(6-4-10)8-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWFCPPBTWOZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044107 | |

| Record name | Ibufenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1553-60-2 | |

| Record name | Ibufenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1553-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibufenac [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibufenac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ibufenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ibufenac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V4WIX44VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ibufenac's Mechanism of Action on Cyclooxygenase (COX) Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibufenac, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This guide provides an in-depth technical overview of the mechanism by which this compound interacts with these key enzymes involved in the inflammatory cascade. It details the inhibitory activity, kinetic properties, and molecular interactions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of anti-inflammatory therapeutics.

Introduction

This compound is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] Understanding the precise mechanism of action of this compound at the molecular level is crucial for the rational design of new, more effective, and safer anti-inflammatory agents. This guide will explore the dual inhibitory action of this compound on both COX-1 and COX-2 isoforms.

Prostaglandin Biosynthesis Pathway and the Role of COX Enzymes

Prostaglandins are lipid compounds derived from arachidonic acid, which is released from the cell membrane by the action of phospholipase A2. The conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to all other prostaglandins, is catalyzed by the COX enzymes.[2][3][4] There are two main isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme found in most tissues, responsible for housekeeping functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[5]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[5]

The inhibition of COX-2 is largely responsible for the anti-inflammatory, analgesic, and antipyretic effects of NSAIDs, while the simultaneous inhibition of COX-1 can lead to undesirable side effects, such as gastrointestinal irritation.[1]

Figure 1: Prostaglandin Biosynthesis Pathway and this compound's site of action.

This compound's Inhibitory Action on COX-1 and COX-2

This compound functions as a dual inhibitor, targeting both COX-1 and COX-2 enzymes.[6] This non-selective inhibition is characteristic of many traditional NSAIDs.

Quantitative Analysis of Inhibition

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Enzyme | IC50 (µM) | Reference |

| COX-1 | 17.4 | [6] |

| COX-2 | 13.1 | [6] |

Table 1: IC50 values of this compound for COX-1 and COX-2.

Kinetics of Inhibition

While specific kinetic studies for this compound are not extensively detailed in publicly available literature, its close structural and functional analog, ibuprofen, is well-characterized as a competitive and time-independent inhibitor of both COX-1 and COX-2.[7][8] This suggests that this compound likely binds to the active site of the COX enzymes, competing with the natural substrate, arachidonic acid. The inhibition is rapid and reversible.[8]

Experimental Protocols for Assessing this compound's COX Inhibition

Several in vitro methods can be employed to determine the inhibitory activity of this compound on COX enzymes.

In Vitro COX Inhibition Assay using Purified Enzymes

This assay directly measures the effect of this compound on the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Detection reagent (e.g., luminol for chemiluminescence-based assays, or reagents for ELISA)

-

Microplate reader (luminometer or spectrophotometer)

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of the this compound stock solution to be tested.

-

Reaction Setup: In a microplate, add the reaction buffer, cofactors, and the this compound dilutions.

-

Enzyme Addition: Add the purified COX-1 or COX-2 enzyme to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Detection: After a set incubation period, measure the enzyme activity. This can be done by:

-

Chemiluminescence: Adding a substrate that produces light in the presence of the reaction product (e.g., PGG2). The light intensity is proportional to the enzyme activity.

-

ELISA: Stopping the reaction and quantifying the amount of a specific prostaglandin (e.g., PGE2) produced using an enzyme-linked immunosorbent assay.

-

-

Data Analysis: Plot the enzyme activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 2: Workflow for in vitro COX inhibition assay.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant model by measuring COX inhibition in the presence of blood cells and plasma proteins.

Materials:

-

Freshly drawn human venous blood (with or without anticoagulant depending on the target COX isoform)

-

This compound stock solution

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Incubator

-

Centrifuge

-

ELISA kit for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2)

Procedure for COX-1 Inhibition:

-

Blood Collection: Collect blood without anticoagulant.

-

Incubation: Aliquot the blood into tubes containing various concentrations of this compound or vehicle control.

-

Clotting: Allow the blood to clot at 37°C for a defined period (e.g., 1 hour) to induce platelet aggregation and COX-1-mediated TXB2 production.

-

Serum Separation: Centrifuge the clotted blood to separate the serum.

-

TXB2 Measurement: Measure the concentration of TXB2 (a stable metabolite of thromboxane A2) in the serum using an ELISA kit.

-

Data Analysis: Calculate the percent inhibition of TXB2 production at each this compound concentration and determine the IC50 value for COX-1.

Procedure for COX-2 Inhibition:

-

Blood Collection: Collect blood into tubes containing an anticoagulant (e.g., heparin).

-

Incubation with Inhibitor: Aliquot the blood into tubes containing various concentrations of this compound or vehicle control and incubate.

-

COX-2 Induction: Add LPS to the blood samples to induce the expression and activity of COX-2 in monocytes.

-

Incubation: Incubate the samples at 37°C for an extended period (e.g., 24 hours).

-

Plasma Separation: Centrifuge the blood to separate the plasma.

-

PGE2 Measurement: Measure the concentration of PGE2 in the plasma using an ELISA kit.

-

Data Analysis: Calculate the percent inhibition of PGE2 production at each this compound concentration and determine the IC50 value for COX-2.

Molecular Interactions

The binding of profen-class NSAIDs, like this compound and Ibuprofen, to the active site of COX enzymes involves key molecular interactions. The carboxylate group of the drug typically forms a salt bridge with a conserved arginine residue (Arg120 in COX-1, Arg106 in COX-2) at the entrance of the active site channel.[7] Additional hydrophobic interactions between the phenylpropionic acid moiety of the drug and the hydrophobic channel of the enzyme further stabilize the binding.

Figure 3: Key molecular interactions of this compound within the COX active site.

Conclusion

This compound is a non-selective, competitive, and reversible inhibitor of both COX-1 and COX-2 enzymes. Its mechanism of action involves blocking the conversion of arachidonic acid to prostaglandin precursors, thereby reducing the synthesis of pro-inflammatory prostaglandins. The quantitative assessment of its inhibitory potency and the understanding of its molecular interactions with the COX enzymes are essential for the ongoing research and development of novel anti-inflammatory drugs with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for the consistent and reliable characterization of this compound and other potential COX inhibitors.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medscape.com [medscape.com]

An In-depth Technical Guide to the Synthesis of 4-isobutylphenylacetic acid (Ibufenac)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-isobutylphenylacetic acid, commonly known as Ibufenac. This compound is a non-steroidal anti-inflammatory drug (NSAID) and a key precursor in the synthesis of Ibuprofen. This document details the classical Boots Company synthesis, the more modern and "greener" BHC Company process, and alternative laboratory-scale methods. It includes detailed experimental protocols, quantitative data for reaction efficiency, and visualizations of the synthetic routes to aid in understanding and comparison.

The Boots Company Synthesis ("Brown Synthesis")

Developed in the 1960s, the Boots Company synthesis is the traditional, multi-step route to this compound's successor, Ibuprofen.[1] This pathway is characterized by a six-step process that, while effective, generates significant chemical waste, leading to a low atom economy of around 40%.[2][3]

Synthesis Pathway Overview

The Boots synthesis begins with the Friedel-Crafts acylation of isobutylbenzene. The resulting ketone then undergoes a Darzens condensation, followed by hydrolysis, decarboxylation, reaction with hydroxylamine to form an oxime, and finally, conversion of the resulting nitrile to the desired carboxylic acid.[1][4]

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

-

To a 50 mL round-bottom flask, add 5.40 g (60.0 mmol) of anhydrous aluminum chloride (AlCl₃) and 20 mL of dichloromethane (CH₂Cl₂). Cool the mixture in an ice bath.

-

Slowly add a mixture of 4.03 g (30.0 mmol) of isobutylbenzene and 3.06 g (30.0 mmol) of acetic anhydride to the cooled suspension.

-

Stir the reaction mixture for 45 minutes at 0°C.

-

Allow the solution to warm to room temperature and then quench the reaction by carefully adding it to a 4M HCl solution at 0°C.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with 20 mL of 10% NaOH, 20 mL of 50% brine solution, and 20 mL of water.

-

Dry the organic layer over anhydrous Na₂SO₄, and evaporate the solvent under a stream of nitrogen to yield 4-isobutylacetophenone.[5]

Step 2: Darzens Condensation

-

In a three-necked round-bottom flask fitted with a stirrer and a thermometer, prepare a mixture of 1 mole of 4-isobutylacetophenone and 1 mole of ethyl chloroacetate in 200 mL of dry benzene.

-

Over a period of 2 hours, add 1.2 moles of finely pulverized sodium amide (NaNH₂), maintaining the temperature between 15-20°C with external cooling.[6]

-

After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

-

Pour the reaction mixture onto 700 g of cracked ice with manual stirring.

-

Separate the organic layer and extract the aqueous layer once with 200 mL of benzene.

-

Combine the benzene solutions, wash with three 300 mL portions of water, with the final wash containing 10 mL of acetic acid.

-

Dry the benzene solution over anhydrous sodium sulfate, filter, and remove the solvent to obtain the crude ethyl 3-(4-isobutylphenyl)-3-methyloxirane-2-carboxylate.[6]

Step 3-6: Conversion to Ibuprofen

The subsequent steps involve the hydrolysis of the epoxy ester to an aldehyde, formation of an oxime, conversion to a nitrile, and final hydrolysis to the carboxylic acid.[4] Detailed modern laboratory protocols for these specific transformations from the Darzens product are less common due to the inefficiency of this route. The overall yield for these multi-step conversions is generally low.

Quantitative Data

| Step | Reactants | Products | Catalyst/Reagent | Solvent | Yield (%) |

| 1. Friedel-Crafts Acylation | Isobutylbenzene, Acetic Anhydride | 4-Isobutylacetophenone | AlCl₃ | Dichloromethane | ~26 |

| 2. Darzens Condensation | 4-Isobutylacetophenone, Ethyl Chloroacetate | Ethyl 3-(4-isobutylphenyl)-3-methyloxirane-2-carboxylate | Sodium Amide | Benzene | 62-64 |

| 3. Hydrolysis & Decarboxylation | Ethyl 3-(4-isobutylphenyl)-3-methyloxirane-2-carboxylate | 2-(4-isobutylphenyl)propanal | H₃O⁺, Heat | - | - |

| 4. Oxime Formation | 2-(4-isobutylphenyl)propanal, Hydroxylamine | 2-(4-isobutylphenyl)propanal oxime | - | - | - |

| 5. Nitrile Formation | 2-(4-isobutylphenyl)propanal oxime | 2-(4-isobutylphenyl)propanenitrile | Acetic Anhydride | - | - |

| 6. Hydrolysis | 2-(4-isobutylphenyl)propanenitrile | Ibuprofen | H₃O⁺ | - | - |

| Overall | ~40 |

Note: Yields are approximate and can vary based on specific reaction conditions. The overall atom economy is reported to be around 40%.[2]

The BHC Company Synthesis ("Green Synthesis")

In the early 1990s, the BHC (Boots-Hoechst-Celanese) Company developed a more efficient and environmentally friendly three-step synthesis for Ibuprofen.[2] This process boasts a significantly higher atom economy of approximately 77% (or 99% if the acetic acid byproduct is recovered) and utilizes catalysts that can be recycled.[2]

Synthesis Pathway Overview

The BHC synthesis also starts with the Friedel-Crafts acylation of isobutylbenzene but employs hydrogen fluoride as both a catalyst and a solvent. The resulting ketone is then hydrogenated to an alcohol, which is subsequently carbonylated to yield the final product.[4]

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

-

In a suitable reactor, isobutylbenzene is reacted with acetic anhydride in the presence of anhydrous hydrogen fluoride (HF).

-

The reaction is typically carried out at around 80°C.

-

The HF acts as both a catalyst and a solvent and can be recovered and reused.[7]

Step 2: Hydrogenation of 4-Isobutylacetophenone

-

The purified 4-isobutylacetophenone is hydrogenated in an autoclave.

-

The reaction is carried out at approximately 30°C and a pressure of 7 bar for 1 hour.

-

A 5% Palladium on carbon (Pd/C) catalyst is used.[1]

-

This step yields 1-(4-isobutylphenyl)ethanol.

Step 3: Carbonylation of 1-(4-isobutylphenyl)ethanol

-

The 1-(4-isobutylphenyl)ethanol is carbonylated using carbon monoxide (CO).

-

The reaction is catalyzed by a palladium complex, such as PdCl₂-PPh₃-HCl.[8]

-

The reaction is conducted at elevated pressure (around 165 bar) and temperature (about 130°C).[1]

-

This final step produces Ibuprofen with high conversion and selectivity.[1]

Quantitative Data

| Step | Reactants | Products | Catalyst/Reagent | Solvent | Yield (%) |

| 1. Friedel-Crafts Acylation | Isobutylbenzene, Acetic Anhydride | 4-Isobutylacetophenone | HF | HF | ~80 |

| 2. Hydrogenation | 4-Isobutylacetophenone, H₂ | 1-(4-isobutylphenyl)ethanol | Raney Nickel or Pd/C | - | ~96.6 |

| 3. Carbonylation | 1-(4-isobutylphenyl)ethanol, CO | Ibuprofen | Pd complex | - | ~99 |

| Overall | ~77 |

Note: Yields are approximate and based on industrial process data. The overall atom economy is approximately 77%.[2]

Alternative Synthesis Route: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a viable laboratory-scale alternative for the synthesis of aryl-substituted acetic acids, including this compound, from the corresponding aryl methyl ketones.

Synthesis Pathway Overview

This reaction typically involves heating an aryl ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate. Subsequent hydrolysis of the thioamide yields the desired carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 4-Isobutylphenylthioacetomorpholide

-

A mixture of 4-isobutylacetophenone (10 mmol), sulfur (20 mmol), morpholine (30 mmol), and a catalytic amount of p-toluenesulfonic acid (0.35 mmol) is refluxed at 120-130°C for 6-8 hours.[9]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled.

Step 2: Hydrolysis to 4-isobutylphenylacetic acid (this compound)

-

To the cooled reaction mixture, a 20% NaOH solution and a phase transfer catalyst such as triethylbenzylammonium chloride (TEBA) are added.

-

The mixture is heated to facilitate hydrolysis of the thiomorpholide.

-

After cooling, the mixture is filtered. The filtrate is acidified with HCl to pH 6 and filtered again.

-

The filtrate is further acidified to pH 2 to precipitate the crude 4-isobutylphenylacetic acid.

-

For purification, the crude acid is dissolved in a 10% NaHCO₃ solution and washed with ethyl acetate. The aqueous layer is then separated and acidified with dilute HCl to yield the pure product.[9]

Quantitative Data

| Step | Reactants | Products | Catalyst/Reagent | Solvent | Yield (%) |

| 1. Thioamide Formation | 4-Isobutylacetophenone, Sulfur, Morpholine | 4-Isobutylphenylthioacetomorpholide | p-toluenesulfonic acid | - | - |

| 2. Hydrolysis | 4-Isobutylphenylthioacetomorpholide | 4-isobutylphenylacetic acid (this compound) | NaOH, TEBA, HCl | - | 78 |

| Overall | ~78 |

Note: The reported yield is for the overall conversion of 4-isobutylacetophenone to 4-isobutylphenylacetic acid under phase transfer catalytic conditions.[9]

Comparative Summary of Synthesis Pathways

| Feature | Boots Company Synthesis ("Brown") | BHC Company Synthesis ("Green") | Willgerodt-Kindler Reaction |

| Number of Steps | 6 | 3 | 2 |

| Atom Economy | ~40% | ~77% (up to 99%) | Moderate to High |

| Key Reagents | AlCl₃, NaNH₂, Hydroxylamine | HF, H₂, CO, Pd catalyst | Sulfur, Morpholine |

| Catalysis | Stoichiometric reagents | Catalytic (recyclable) | Catalytic amounts of acid |

| Waste Generation | High | Low | Moderate |

| Industrial Scale | Historical | Current Standard | Laboratory/Research |

Conclusion

The synthesis of 4-isobutylphenylacetic acid (this compound) and its successor, Ibuprofen, has evolved significantly from the original multi-step Boots Company process to the highly efficient and environmentally conscious BHC Company synthesis. The BHC "green" synthesis represents a landmark in industrial organic chemistry, demonstrating the principles of atom economy and catalytic efficiency. While alternative methods like the Willgerodt-Kindler reaction offer viable routes on a laboratory scale, the BHC process remains the benchmark for large-scale, sustainable production. This guide provides the foundational knowledge for researchers and professionals to understand, compare, and potentially innovate upon these important synthetic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]

- 5. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. OASIS Repository@POSTECHLIBRARY: Regioselective synthesis of ibuprofen via the palladium complex catalyzed hydrocarboxylation of 1-(4-isobutylphenyl)ethanol [oasis.postech.ac.kr]

- 9. Ibuprofen Synthesis [doc.comsol.com]

Ibufenac's Market Withdrawal: A Technical Review of its Hepatotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibufenac, a non-steroidal anti-inflammatory drug (NSAID), was introduced to the UK market in 1966 for the management of chronic rheumatic diseases. However, within two years, it was voluntarily withdrawn by its manufacturer, Boots, due to concerns over severe liver toxicity. This in-depth technical guide provides a historical and scientific overview of the events leading to this compound's market withdrawal. While specific clinical trial data from the 1960s remains largely unpublished, this document synthesizes available information, contextualizes the toxicological findings within the broader understanding of NSAID-induced hepatotoxicity, and outlines the probable experimental approaches and signaling pathways implicated in this compound's liver-damaging effects. This analysis serves as a case study for drug development professionals on the critical importance of post-marketing surveillance and the unforeseen metabolic liabilities of drug candidates.

Historical Context and Timeline

This compound emerged from the same research program at Boots that later developed the highly successful NSAID, Ibuprofen. Marketed as Dytransin, this compound initially showed promise as an effective anti-inflammatory and analgesic agent.

Timeline of Key Events:

| Year | Event | Reference |

| 1966 | This compound (Dytransin) is marketed in the United Kingdom for the treatment of chronic rheumatic disease. | [1] |

| Feb 1968 | Boots voluntarily withdraws this compound from the UK market. | [1] |

| Post-1968 | The withdrawal is attributed to multiple reports of severe hepatotoxicity observed in patients. | [2] |

The withdrawal decision was based on a comprehensive review of the drug's safety profile and the prevailing medical opinion regarding drugs with hepatotoxic potential.[1] Notably, after its withdrawal in the UK, this compound continued to be used in Japan for a period without similar reports of widespread liver injury, suggesting potential pharmacogenomic or metabolic differences in patient populations.

Quantitative Data on NSAID-Induced Liver Injury

Table 1: Incidence of Liver Injury with Various NSAIDs

| NSAID | Incidence of Clinically Apparent Liver Injury | Notes | Reference |

| This compound | Data not publicly available from original trials. | Withdrawn from the market due to hepatotoxicity. | [2][3] |

| Ibuprofen | 1.0-1.6 cases per 100,000 prescriptions | Generally considered to have a low risk of hepatotoxicity among NSAIDs. | [4] |

| Diclofenac | Higher incidence than Ibuprofen, with estimates around 1-9 cases per 100,000 persons. | One of the most frequently implicated NSAIDs in drug-induced liver injury. | [5] |

| Bromfenac | Estimated at 1 in 10,000 users leading to acute liver failure. | Withdrawn from the market due to severe hepatotoxicity. | [3] |

| Benoxaprofen | Not specified, but withdrawn due to hepatotoxicity. | Another example of an NSAID removed from the market for liver damage. | [2] |

Table 2: Characteristics of Ibuprofen-Induced Liver Injury from a Systematic Review of 22 Cases

| Parameter | Value | Reference |

| Mean Patient Age | 31 years | [6] |

| Female Patients | 55% | [6] |

| Mean Cumulative Dose | 30 g | [6] |

| Mean Time to Onset | 12 days | [6] |

| Most Common Injury Pattern | Hepatocellular | [6] |

| Development of Vanishing Bile Duct Syndrome | 6 cases | [6] |

| Full Recovery | 11 patients | [6] |

| Progression to Acute Liver Failure (Death/Transplant) | 5 cases | [6] |

Probable Experimental Protocols for Hepatotoxicity Assessment

While the specific protocols for this compound are not detailed in public records, the following represents standard methodologies for assessing drug-induced liver injury during the period of its development and for NSAIDs in general.

Preclinical Animal Studies

-

Acute, Sub-chronic, and Chronic Toxicity Studies: These studies would have been conducted in at least two species, typically one rodent (e.g., rat) and one non-rodent (e.g., dog or monkey). Animals would receive escalating doses of this compound over varying durations.

-

Parameters Monitored:

-

Clinical Observations: Daily checks for signs of toxicity (e.g., lethargy, changes in appetite, jaundice).

-

Body Weight and Food Consumption: Regular measurements to assess general health.

-

Clinical Pathology: Periodic blood draws to measure liver function tests (LFTs), including:

-

Alanine aminotransferase (ALT)

-

Aspartate aminotransferase (AST)

-

Alkaline phosphatase (ALP)

-

Total bilirubin

-

-

Histopathology: At the end of the study, liver tissues would be collected, preserved, sectioned, and examined under a microscope for evidence of cellular damage, such as necrosis, inflammation, and steatosis.

-

Clinical Trials

-

Phase I-III Studies: Human subjects would have been monitored for adverse events, with a particular focus on liver-related issues.

-

Monitoring During Clinical Trials:

-

Regular LFTs: Blood tests for ALT, AST, ALP, and bilirubin would have been conducted at baseline and at regular intervals throughout the trial.

-

Adverse Event Reporting: Any symptoms suggestive of liver injury (e.g., nausea, fatigue, jaundice, abdominal pain) would be recorded and investigated.

-

Dose-Escalation Studies: Carefully controlled studies to determine the maximum tolerated dose, with close monitoring of liver enzymes.

-

Signaling Pathways in NSAID-Induced Hepatotoxicity

The precise mechanisms of this compound-induced liver injury are not fully elucidated. However, research on other NSAIDs points to a multi-faceted process involving metabolic idiosyncrasy and cellular stress.

A key area of investigation for arylacetic acid NSAIDs like this compound is the formation of reactive metabolites. One study in rhesus monkeys directly compared the disposition of this compound and Ibuprofen and found that the acyl glucuronide metabolite of this compound was more reactive and resulted in a higher degree of covalent binding to plasma proteins in vivo. This suggests a potential mechanism for this compound's enhanced hepatotoxicity.

Below is a generalized signaling pathway for NSAID-induced hepatotoxicity, with a specific notation for the likely role of this compound's reactive metabolite.

Caption: Proposed mechanism of this compound-induced hepatotoxicity.

This diagram illustrates the metabolic activation of this compound to a reactive acyl glucuronide, which can then lead to mitochondrial dysfunction, oxidative stress, and the formation of protein adducts, culminating in hepatocellular injury.

Experimental Workflow for Investigating Hepatotoxicity

The following workflow represents a logical sequence of experiments to characterize the hepatotoxic potential of a new chemical entity, drawing lessons from cases like this compound.

Caption: A typical workflow for assessing drug-induced liver injury.

Conclusion

The withdrawal of this compound from the market serves as a significant case study in pharmacovigilance and the challenges of predicting idiosyncratic drug-induced liver injury. While the specific clinical data that precipitated its removal are not extensively documented in the public domain, the available evidence points to a clear signal of severe hepatotoxicity. The higher reactivity of its acyl glucuronide metabolite compared to that of its safer successor, Ibuprofen, offers a plausible mechanistic explanation for its adverse effects. For contemporary drug development professionals, the this compound story underscores the necessity of robust preclinical toxicology programs, vigilant clinical monitoring, and comprehensive post-marketing surveillance to ensure patient safety.

References

Ibufenac vs. Ibuprofen: A Technical Guide to Their Core Structural and Functional Differences

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, physicochemical, and pharmacological differences between ibufenac and its successor, ibuprofen. This compound, (4-isobutylphenyl)acetic acid, was an early non-steroidal anti-inflammatory drug (NSAID) that, despite showing clinical efficacy, was withdrawn from the market due to significant hepatotoxicity. Its derivative, ibuprofen, 2-(4-isobutylphenyl)propionic acid, was developed to mitigate these toxic effects while retaining therapeutic activity and has since become one of the most widely used over-the-counter NSAIDs. Understanding the subtle yet critical molecular distinctions between these two compounds offers valuable insights into structure-activity relationships (SAR) and the role of metabolism in drug safety.

Core Structural Differences

The fundamental distinction between this compound and ibuprofen lies in the substitution on the aliphatic acid side chain. This compound possesses a phenylacetic acid structure, whereas ibuprofen is a phenylpropionic acid derivative, featuring an additional methyl group at the alpha-position (the carbon adjacent to the carboxyl group). This single methyl group addition is responsible for the profound differences in their pharmacological and toxicological profiles.

Physicochemical Properties

The addition of the α-methyl group in ibuprofen alters its physicochemical properties compared to this compound. These differences, while seemingly minor, influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | This compound | Ibuprofen | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₂ | C₁₃H₁₈O₂ | |

| Molecular Weight | 192.25 g/mol | 206.28 g/mol | |

| Acid Dissociation Constant (pKa) | ~4.5 (Predicted) | 4.91 | |

| Octanol-Water Partition Coefficient (LogP) | 3.6 (Predicted) | 3.97 | |

| Aqueous Solubility | Data not readily available | 21 mg/L (at 25°C) |

Mechanism of Action: COX Inhibition

Both this compound and ibuprofen exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes. These enzymes, which exist as two primary isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, key mediators of pain and inflammation. By blocking the active site of these enzymes, both drugs prevent prostaglandin synthesis.

Pharmacological Profile: COX Selectivity

While both drugs are non-selective COX inhibitors, their potency against the two isoforms differs significantly. This selectivity is a critical factor in a drug's efficacy and side-effect profile. Inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects, while inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects.

| Drug | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | COX-2/COX-1 Selectivity Ratio | Reference(s) |

| This compound | 17.4 | 13.1 | 0.75 | |

| Ibuprofen | 12 - 13 | 80 - 370 | > 6.0 | |

| Note: IC₅₀ values can vary between studies based on the assay conditions. The data presented are for comparative purposes. |

The data indicates that this compound inhibits both isoforms with similar potency, with a slight preference for COX-2. In contrast, ibuprofen is a significantly more potent inhibitor of COX-1 than COX-2.

Experimental Protocols

Representative Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Preparation: Prepare buffer solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8).

-

Addition of Solute: Add an excess amount of the test compound (this compound or ibuprofen) to a sealed flask containing a known volume of the buffer. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspensions to settle. Separate the undissolved solid from the saturated solution via centrifugation and/or filtration (using a filter that does not adsorb the compound).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Analysis: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Representative Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general method for determining the IC₅₀ values of an inhibitor against COX-1 and COX-2.

-

Enzyme Preparation: Use purified recombinant human COX-2 or ram seminal vesicle microsomes as a source of COX-1.

-

Inhibitor Preparation: Prepare stock solutions of the test compounds (this compound, ibuprofen) in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Reaction Mixture: In a reaction vessel (e.g., a 96-well plate), combine the enzyme, a cofactor solution (containing heme and a reducing agent like glutathione), and the inhibitor at various concentrations.

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Termination and Measurement: After a set time, terminate the reaction (e.g., by adding a strong acid). Measure the amount of prostaglandin E₂ (PGE₂) produced using a method such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Synthesis Workflow: The Boots Process

The original commercial synthesis of ibuprofen, known as the Boots process, is a six-step procedure starting from isobutylbenzene. This pathway highlights the chemical transformations required to build the final propionic acid structure.

Metabolism and Toxicity: The Decisive Difference

The primary reason for the withdrawal of this compound and the success of ibuprofen is their differential metabolism and resulting toxicity. Carboxylic acid-containing drugs can be metabolized to form reactive acyl glucuronide conjugates. The reactivity of these metabolites is a key factor in potential toxicity.

Studies have shown that the acyl glucuronide of this compound is significantly more reactive than that of ibuprofen. The lack of the α-methyl group in this compound leads to a less sterically hindered conjugate, which is more susceptible to hydrolysis and transacylation reactions. These reactions can lead to the covalent binding of the drug to cellular proteins, including liver proteins. The formation of these protein adducts is a proposed mechanism for the idiosyncratic hepatotoxicity observed with this compound. The maximum protein adduct formation in vivo was found to be 60% higher for this compound compared to ibuprofen, despite lower plasma exposure to its acyl glucuronide.

The α-methyl group in ibuprofen provides steric hindrance that slows the rate of these reactions, making its acyl glucuronide metabolite less reactive and less prone to forming covalent bonds with proteins. This structural feature is credited with providing ibuprofen its superior safety profile.

Conclusion

The comparison between this compound and ibuprofen serves as a classic case study in medicinal chemistry, demonstrating how a minor structural modification—the addition of a single methyl group—can have profound implications for a drug's pharmacological activity and, most critically, its safety profile. The α-methyl group in ibuprofen alters the molecule's interaction with COX enzymes and, more importantly, reduces the reactivity of its major acyl glucuronide metabolite. This mitigates the risk of protein adduct formation and the associated hepatotoxicity that led to the clinical failure of this compound. For drug development professionals, this underscores the importance of considering metabolic pathways and the reactivity of metabolites early in the design and optimization process.

The Rise and Fall of Ibufenac: A Technical History of a Pioneering NSAID

An in-depth examination of the discovery, development, and eventual withdrawal of the non-steroidal anti-inflammatory drug, Ibufenac, a precursor to the widely used ibuprofen.

This compound, chemically known as 4-isobutylphenylacetic acid, holds a significant, albeit brief, chapter in the history of pharmacology. Developed by the research team at Boots Pure Drug Company in the early 1960s, it was one of the first non-steroidal anti-inflammatory drugs (NSAIDs) to emerge from a concerted effort to find a safer and better-tolerated alternative to existing anti-inflammatory agents like corticosteroids and high-dose aspirin. While its clinical life was cut short due to unforeseen toxicity, the story of this compound provides valuable insights into the drug discovery and development process of its era and paved the way for its safer successor, ibuprofen.

Discovery and Rationale

The quest for a novel anti-inflammatory agent at Boots was spearheaded by a team led by pharmacologist Stewart Adams and chemist John Nicholson. The primary goal was to develop a drug for rheumatoid arthritis that was effective but devoid of the significant side effects associated with the long-term use of corticosteroids. The initial research program focused on screening a multitude of compounds for anti-inflammatory activity.

This compound emerged from a class of arylalkanoic acids and showed promising anti-inflammatory properties in preclinical studies. Its development was a crucial step in the journey that ultimately led to the discovery of the propionic acid derivatives, including the highly successful ibuprofen.

Chemical Synthesis

The synthesis of this compound (4-isobutylphenylacetic acid) was a key achievement of the Boots research team. One of the notable methods employed was the Willgerodt-Kindler reaction, a multi-step process to convert an aryl alkyl ketone into a terminal carboxylic acid with the same number of carbon atoms.

A plausible synthetic route, based on available literature, is outlined below:

Experimental Protocol: Synthesis of this compound (Illustrative)

Due to the limited availability of the original detailed laboratory protocols, the following is an illustrative procedure based on established chemical principles for the reactions involved.

-

Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl3), in an inert solvent. The reaction mixture is typically stirred at a controlled temperature to produce 4-isobutylacetophenone. The product is then isolated and purified.

-

Willgerodt-Kindler Reaction: The 4-isobutylacetophenone is heated with sulfur and a secondary amine, such as morpholine. This reaction converts the acetyl group into a thioamide derivative at the terminal carbon.

-

Hydrolysis: The resulting thiomorpholide derivative is then subjected to hydrolysis, typically using a strong acid or base, to convert the thioamide into a carboxylic acid, yielding this compound. The final product is then purified by recrystallization.

Preclinical Pharmacology

This compound underwent a series of preclinical studies to evaluate its pharmacological activity and toxicity profile. The primary screening method used at the time to assess anti-inflammatory potential was the ultraviolet (UV) erythema test in guinea pigs.

Experimental Protocol: UV Erythema Test (Illustrative)

-

Animal Model: Guinea pigs are typically used for this assay.

-

Procedure: A specific area of the animals' skin is shaved and then exposed to a controlled dose of UV radiation to induce a consistent level of erythema (redness).

-

Drug Administration: The test compound (this compound) is administered to the animals, often orally, at various doses prior to UV exposure. A control group receives a placebo.

-

Assessment: The degree of erythema is scored at specific time points after UV exposure. The reduction in erythema in the treated group compared to the control group indicates anti-inflammatory activity.

Quantitative Data: Preclinical Pharmacology of this compound

| Parameter | Species | Value | Reference |

| Anti-inflammatory Activity | |||

| UV Erythema Inhibition | Guinea Pig | Significant inhibition demonstrated | Adams et al., 1968 |

| Carrageenan-induced Paw Edema | Rat | Effective in reducing edema | Adams et al., 1968 |

| Toxicity | |||

| Acute LD50 (Oral) | Rat | Not available | - |

| Acute LD50 (Oral) | Mouse | Not available | - |

Clinical Development and Efficacy

Following promising preclinical results, this compound entered clinical trials in the early 1960s to assess its efficacy and safety in patients with rheumatoid arthritis.

Experimental Protocol: Clinical Trial in Rheumatoid Arthritis (Illustrative)

-

Patient Population: Patients diagnosed with active rheumatoid arthritis.

-

Study Design: A double-blind, randomized controlled trial comparing this compound to placebo and/or an active comparator like aspirin.

-

Dosage: this compound was administered orally at varying doses.

-

Efficacy Endpoints: Assessment of clinical improvement through measures such as joint tenderness, swelling, pain scores, and functional capacity.

-

Safety Monitoring: Regular monitoring of patients for any adverse effects, including routine blood tests for hematological and biochemical parameters.

A preliminary report by Chalmers in 1963 indicated that this compound showed clinical activity in patients with rheumatoid arthritis.[1] Further studies confirmed its anti-inflammatory and analgesic effects.

Quantitative Data: Clinical Trials of this compound

| Trial/Study | Indication | Key Findings | Adverse Events | Reference |

| Chalmers, 1963 | Rheumatoid Arthritis | Demonstrated clinical efficacy. | Not specified in abstract. | Chalmers, 1963[1] |

| Tudhope, 1964 | Healthy Volunteers & Patients | Investigated fecal blood loss. | Increase in fecal blood loss, but less than with aspirin. | Tudhope, 1964 |

| Various, reported in BMJ, 1966 | Rheumatoid Arthritis | Confirmed anti-inflammatory and analgesic effects. | Reports of jaundice and elevated SGOT/SGPT. | British Medical Journal, 1966 |

Hepatotoxicity and Withdrawal from the Market

This compound was granted marketing approval in the United Kingdom and was launched in April 1966. However, post-marketing surveillance soon revealed a significant and unforeseen adverse effect: hepatotoxicity.

Reports of jaundice and elevated liver enzymes (SGOT/SGPT) in patients receiving this compound began to emerge. These findings raised serious safety concerns. After a relatively short period on the market, Boots Pure Drug Company made the decision to withdraw this compound in January 1968 due to these concerns about liver damage. This swift action was taken to protect public health. The experience with this compound's hepatotoxicity led to its non-approval in other countries, including the United States.

Mechanism of Action and Signaling Pathways

Like other NSAIDs, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.

The precise mechanism behind this compound-induced hepatotoxicity is not well-documented in the available literature but is likely related to the metabolic pathways of the drug, potentially leading to the formation of reactive metabolites that can cause cellular damage in the liver.

Legacy and Conclusion

The story of this compound is a poignant example of the challenges and uncertainties inherent in drug development. While it ultimately failed due to safety concerns, its journey was not in vain. The research program that produced this compound directly led to the synthesis and development of ibuprofen, a compound with a similar chemical structure but a markedly improved safety profile, particularly with regard to hepatotoxicity. Ibuprofen went on to become one of the most successful and widely used NSAIDs globally.

The withdrawal of this compound also highlighted the critical importance of post-marketing surveillance in identifying rare but serious adverse drug reactions that may not be apparent in pre-market clinical trials. In this regard, the history of this compound serves as a crucial lesson in pharmacovigilance and drug safety.

Development and Withdrawal Timeline of this compound

References

Physicochemical properties and solubility of Ibufenac

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ibufenac, with the chemical name 2-(4-isobutylphenyl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the same class of arylacetic acid derivatives as ibuprofen.[1] Although it demonstrated efficacy as an analgesic and anti-inflammatory agent, its clinical use was ultimately discontinued due to concerns about hepatotoxicity.[2][3] Despite its withdrawal from the market, the study of this compound's physicochemical properties and solubility remains relevant for understanding the structure-activity and structure-property relationships of NSAIDs. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, its solubility profile, and the experimental methodologies used to determine these properties.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, including absorption, distribution, metabolism, and excretion (ADME). The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [2][4][5] |

| Molecular Weight | 192.25 g/mol | [1][2][3][5] |

| Melting Point | 85-87 °C | [1] |

| logP (Octanol-Water Partition Coefficient) | 3.1 - 3.37 | [2][6] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2][6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 4 | [6] |

Solubility Profile

The solubility of a drug substance is a crucial factor influencing its dissolution rate and subsequent bioavailability. This compound is characterized as being very slightly soluble in water but freely soluble in many organic solvents.[1] Quantitative solubility data in various solvents are presented below.

| Solvent | Solubility | Source(s) |

| Water | Very slightly soluble | [1] |

| Phosphate-buffered saline (PBS) pH 7.2 | 0.5 mg/mL | [4] |

| Dimethylformamide (DMF) | 30 mg/mL | [4] |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL - 100 mg/mL | [3][4][7] |

| Ethanol | ≥53.5 mg/mL | [4][8] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe the standard methodologies for measuring the key properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline substances, this occurs over a narrow temperature range. This method is a primary indicator of purity.[9]

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the initial collapse of the solid (onset point) to complete liquefaction (clear point) is observed.[10][11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[11]

-

Capillary tubes (sealed at one end)

-

Sample grinder (mortar and pestle)

Procedure:

-

Sample Preparation: The this compound sample must be thoroughly dried, preferably in a vacuum desiccator, and finely powdered.[10]

-

Capillary Loading: A small amount of the powdered sample is introduced into the open end of a capillary tube and compacted at the bottom by tapping. The packed column of the sample should be 2.5-3.5 mm high.[10]

-

Measurement:

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

A rapid heating rate is initially used to determine an approximate melting point.

-

The apparatus is allowed to cool to at least 20°C below the approximate melting point.

-

A new sample is heated at a slow, controlled rate, typically 1-2 °C per minute, starting about 5°C below the expected melting point.[10][11]

-

-

Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[10]

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and absorption. The shake-flask method is the gold standard for its determination.[2][12]

Principle: The compound is partitioned between two immiscible phases, n-octanol and water (or a suitable buffer like PBS). The concentration of the compound in each phase is measured after equilibrium is reached. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Materials:

-

n-Octanol (pre-saturated with water/buffer)

-

Water or 0.01 M Phosphate Buffer (pH 7.4, pre-saturated with n-octanol)[2]

-

Separatory funnels or vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Phase Saturation: n-Octanol and the aqueous phase are mixed and shaken together for 24 hours to ensure mutual saturation before use. The phases are then separated.[13]

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).[2]

-

Partitioning: A small volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases in a known volume ratio.

-

Equilibration: The mixture is agitated (e.g., shaken or vortexed) for a set period (e.g., 2 hours) to allow for equilibrium to be reached. This is followed by a period of standing to allow for phase separation, which can be aided by centrifugation.[14]

-

Phase Separation and Sampling: Aliquots are carefully taken from both the n-octanol and aqueous layers for analysis.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a calibrated analytical method, such as HPLC-UV.

-

Calculation: The logP is calculated using the formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium, which is a fundamental property for biopharmaceutical classification.

Principle: An excess amount of the solid compound is agitated in a specific aqueous medium (e.g., water, buffer) at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then measured.[15][16]

Materials:

-

This compound solid

-

Aqueous medium (e.g., distilled water, PBS pH 7.2)

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Sample Addition: An excess amount of solid this compound is added to a vial containing a known volume of the aqueous medium. This ensures that a saturated solution is formed in equilibrium with the undissolved solid.

-

Equilibration: The vials are sealed and placed in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After agitation, the samples are allowed to stand to let the undissolved solids settle. The supernatant is then carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.

-

Analysis: The concentration of the dissolved this compound in the clear filtrate is determined using a suitable and validated analytical method.

-

Result: The measured concentration represents the equilibrium solubility of this compound in that specific medium at the tested temperature.

Mechanism of Action and Signaling Pathway

This compound, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][17] this compound inhibits both COX-1 and COX-2 isoforms.[3][4]

References

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. LogP / LogD shake-flask method [protocols.io]

- 3. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. nano-lab.com.tr [nano-lab.com.tr]

- 10. thinksrs.com [thinksrs.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. diposit.ub.edu [diposit.ub.edu]

- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. researchgate.net [researchgate.net]

- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ibufenac: Molecular Properties, Synthesis, and Mechanism of Action

This technical guide provides a comprehensive overview of Ibufenac, a non-steroidal anti-inflammatory drug (NSAID). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, a potential synthetic route, and its primary mechanism of action.

Molecular and Physical Properties

This compound, chemically known as 2-(4-isobutylphenyl)acetic acid, is a monocarboxylic acid.[1] Although it demonstrated efficacy in treating conditions like rheumatoid arthritis, its clinical use was halted due to findings of hepatotoxicity.[1] Below is a summary of its key quantitative data.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₂[1][2][3] |

| Molar Mass | 192.25 g/mol [1] |

| IUPAC Name | 2-[4-(2-methylpropyl)phenyl]acetic acid[1] |

| CAS Number | 1553-60-2[1][2] |

| Synonyms | Dytransin, Ibunac, 4-Isobutylphenylacetic acid[1][2] |

Experimental Protocol: Synthesis of this compound

The following section outlines a potential multi-step laboratory synthesis for this compound, adapted from established methods for structurally similar compounds like ibuprofen.[4] This synthesis involves a Friedel-Crafts acylation, a reduction, a chlorination step, and finally, a Grignard reaction followed by carboxylation.

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

-

To a cooled and stirred mixture of isobutylbenzene and a suitable solvent (e.g., dichloromethane) in a three-necked flask equipped with a reflux condenser and a dropping funnel, slowly add anhydrous aluminum chloride (AlCl₃) to form a Lewis acid complex.

-

Add acetic anhydride dropwise to the mixture. The reaction is exothermic and should be maintained at a controlled temperature.

-

After the addition is complete, reflux the mixture for a specified period to drive the reaction to completion, forming p-isobutylacetophenone.

-

Cool the reaction mixture and pour it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash it with a sodium bicarbonate solution and then with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude p-isobutylacetophenone.

Step 2: Reduction of p-Isobutylacetophenone

-

Dissolve the p-isobutylacetophenone in a suitable solvent such as methanol or ethanol.

-

Add sodium borohydride (NaBH₄) in portions while stirring and cooling the mixture in an ice bath.

-

After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the mixture with dilute hydrochloric acid to decompose the excess borohydride and the borate complex.

-

Extract the product, 1-(4-isobutylphenyl)ethanol, with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the alcohol.

Step 3: Conversion of the Alcohol to an Alkyl Chloride

-

Treat the 1-(4-isobutylphenyl)ethanol with concentrated hydrochloric acid.

-

Shake the mixture vigorously in a separatory funnel.

-

Extract the resulting 1-chloro-1-(4-isobutylphenyl)ethane with a low-boiling-point ether or petroleum ether.

-

Dry the organic extract over anhydrous sodium sulfate and carefully evaporate the solvent at low temperature to obtain the alkyl chloride.

Step 4: Grignard Reaction and Carboxylation to form this compound

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a solution of the 1-chloro-1-(4-isobutylphenyl)ethane in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. A small crystal of iodine may be needed to start the reaction.

-

Once the Grignard reagent, 1-(4-isobutylphenyl)ethylmagnesium chloride, has formed, cool the flask in an ice-salt bath.

-

Bubble dry carbon dioxide gas through the stirred solution, or pour the Grignard reagent onto crushed dry ice.

-

Allow the mixture to warm to room temperature and then acidify it with dilute hydrochloric acid.

-

Extract the final product, this compound, with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent to yield crude this compound, which can then be purified by recrystallization.

Mechanism of Action: Inhibition of Cyclooxygenase

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][5][6] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][7]

The signaling pathway below illustrates the role of COX enzymes in the synthesis of prostaglandins from arachidonic acid and the inhibitory action of this compound.

References

- 1. This compound | C12H16O2 | CID 15250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. raybiotech.com [raybiotech.com]

- 4. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 5. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. news-medical.net [news-medical.net]

In Vitro Anti-Inflammatory Activity of Ibufenac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory activity of Ibufenac. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on the core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. Due to the limited availability of extensive in vitro data specifically for this compound, this guide incorporates data on this compound where available and supplements it with established methodologies and principles from in vitro studies of other non-steroidal anti-inflammatory drugs (NSAIDs).

Core Mechanism of Action: Cyclooxygenase Inhibition

This compound, a non-steroidal anti-inflammatory drug, primarily exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed in most tissues and involved in homeostatic functions, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.

Quantitative Data: COX Inhibition

In vitro studies have quantified the inhibitory activity of this compound against both COX-1 and COX-2. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's potency.

| Enzyme | This compound IC50 (µM) |

| COX-1 | 17.4[1] |

| COX-2 | 13.1[1] |

Table 1: In vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes.[1]

This data indicates that this compound is a dual inhibitor of both COX-1 and COX-2.

Experimental Protocols

This section details the methodologies for key in vitro experiments to assess the anti-inflammatory activity of compounds like this compound.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Principle: The assay measures the enzymatic conversion of a substrate (e.g., arachidonic acid) to prostaglandin by the COX enzyme. The inhibition of this conversion in the presence of the test compound is quantified.

Protocol:

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.

-

Incubation: The enzyme is pre-incubated with various concentrations of this compound (or control) for a specified time at 37°C.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Termination: After a set incubation period, the reaction is stopped, often by the addition of an acid.

-

Quantification: The amount of prostaglandin produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This assay assesses the effect of a compound on the production of pro-inflammatory cytokines in immune cells stimulated with LPS.

Principle: Macrophages, when stimulated with LPS, produce and release pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The inhibitory effect of the test compound on this cytokine release is measured.

Protocol:

-

Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere.

-

Pre-treatment: Cells are pre-incubated with various concentrations of this compound for 1-2 hours.

-

Stimulation: LPS is added to the wells (excluding the negative control) to a final concentration that induces a robust inflammatory response.

-

Incubation: The cells are incubated for a further 18-24 hours.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using ELISA kits.

-

Data Analysis: The percentage of cytokine inhibition at each this compound concentration is calculated compared to the LPS-stimulated control, and IC50 values can be determined.

NF-κB Reporter Assay

This assay measures the effect of a compound on the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Principle: A reporter gene (e.g., luciferase) is placed under the control of an NF-κB response element in a cell line. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

Protocol:

-

Cell Line: A stable cell line expressing an NF-κB-luciferase reporter construct is used (e.g., HEK293 or a macrophage cell line).

-

Cell Seeding: Cells are seeded in a white, opaque multi-well plate suitable for luminescence measurements.

-

Pre-treatment: Cells are pre-treated with different concentrations of this compound.

-

Stimulation: An inflammatory stimulus, such as TNF-α or LPS, is added to induce NF-κB activation.

-

Incubation: The plate is incubated for a period sufficient for reporter gene expression (typically 6-24 hours).

-

Cell Lysis: A lysis buffer is added to the wells to release the cellular contents, including the luciferase enzyme.

-

Luminescence Measurement: A luciferase substrate is added, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The inhibition of luciferase activity by this compound is calculated relative to the stimulated control.

Signaling Pathways and Visualizations

The anti-inflammatory effects of NSAIDs like this compound are mediated through their modulation of key signaling pathways involved in the inflammatory response.

Cyclooxygenase Pathway and Prostaglandin Synthesis

The primary mechanism of action of this compound is the inhibition of the cyclooxygenase pathway, thereby blocking the synthesis of prostaglandins.

Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the expression of pro-inflammatory genes. While direct, extensive studies on this compound's effect on this pathway are limited, many NSAIDs are known to modulate NF-κB signaling.

Caption: Potential inhibition of the NF-κB pathway by NSAIDs like this compound.

Other Potential In Vitro Anti-Inflammatory Mechanisms

Beyond COX inhibition, NSAIDs can exert anti-inflammatory effects through other mechanisms, which represent areas for further in vitro investigation for this compound.

Inhibition of Lipoxygenase (LOX) Pathway

The lipoxygenase pathway is another route for arachidonic acid metabolism, leading to the production of leukotrienes, which are potent inflammatory mediators. Some NSAIDs have been shown to inhibit LOX enzymes.

Experimental Protocol: Lipoxygenase Inhibitor Assay

-

Enzyme and Substrate: Purified lipoxygenase (e.g., from soybean) and a suitable substrate (e.g., linoleic acid or arachidonic acid) are used.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

-

Reaction: The reaction is initiated by adding the substrate.

-

Detection: The formation of the hydroperoxy fatty acid product is monitored spectrophotometrically by the increase in absorbance at a specific wavelength (e.g., 234 nm).

-

Analysis: The rate of reaction is determined, and the percentage of inhibition is calculated to determine the IC50 value.

Modulation of Nitric Oxide (NO) Production

Nitric oxide, produced by nitric oxide synthase (NOS) enzymes, plays a complex role in inflammation. Overproduction of NO by inducible NOS (iNOS) is associated with inflammatory conditions.

Experimental Protocol: Griess Assay for Nitrite

-

Cell Culture: Macrophages (e.g., RAW 264.7) are cultured and stimulated with LPS and/or interferon-gamma to induce iNOS expression.

-

Treatment: The cells are treated with different concentrations of the test compound.

-

Supernatant Collection: After 24 hours, the culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). Nitrite, a stable breakdown product of NO, reacts with the Griess reagent to form a colored azo compound.

-

Measurement: The absorbance of the colored product is measured spectrophotometrically (around 540 nm).

-

Quantification: The nitrite concentration is determined by comparison to a standard curve of sodium nitrite, and the percentage inhibition of NO production is calculated.

Inhibition of Leukocyte Migration

The migration of leukocytes to the site of inflammation is a crucial step in the inflammatory cascade. Some NSAIDs have been shown to inhibit this process.

Experimental Protocol: In Vitro Leukocyte Migration (Transwell) Assay

-

Cell Preparation: Leukocytes (e.g., neutrophils or monocytes) are isolated from whole blood.

-

Assay Setup: A transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains a chemoattractant (e.g., fMLP, LTB4, or a chemokine).

-